molecular formula C11H15N3O B2842515 3,4-dimethyl-2-propyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one CAS No. 1018126-25-4

3,4-dimethyl-2-propyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B2842515
CAS No.: 1018126-25-4
M. Wt: 205.261
InChI Key: YRSYZOYYROHEFM-UHFFFAOYSA-N
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Description

3,4-dimethyl-2-propyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-2-propyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4-dimethylpyridine with propylamine, followed by cyclization using a suitable cyclizing agent . The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-2-propyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully reduced pyrazolo[3,4-b]pyridine derivatives .

Scientific Research Applications

3,4-dimethyl-2-propyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dimethyl-2-propyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For instance, it may inhibit cyclin-dependent kinases (CDKs), thereby affecting cell cycle progression and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the resulting biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications .

Properties

IUPAC Name

3,4-dimethyl-2-propyl-7H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-4-5-14-8(3)10-7(2)6-9(15)12-11(10)13-14/h6H,4-5H2,1-3H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSYZOYYROHEFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C2C(=CC(=O)NC2=N1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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